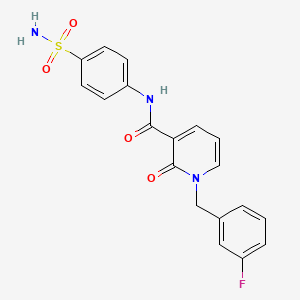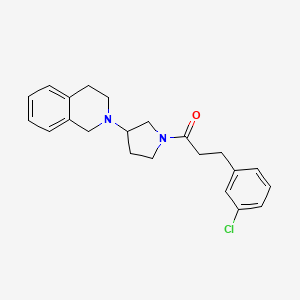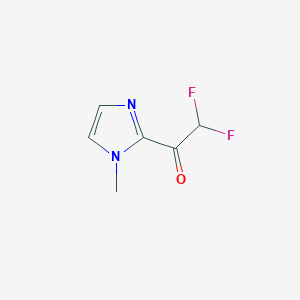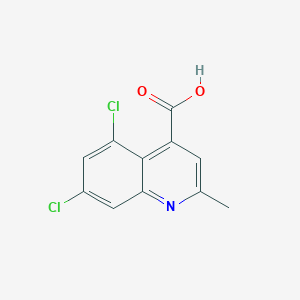
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as 8-allyltheophylline, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Mechanism of Action
The mechanism of action of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline is not fully understood, but it is thought to involve the inhibition of adenosine receptors. Adenosine is a neurotransmitter that plays a role in a variety of physiological processes, including the regulation of inflammation and the protection of neurons. By inhibiting adenosine receptors, 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline has a number of biochemical and physiological effects. Studies have shown that this compound can increase cAMP levels, which can lead to increased protein kinase A activity and the activation of downstream signaling pathways. It has also been shown to inhibit phosphodiesterase activity, which can lead to increased cAMP levels and the activation of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline. One area of interest is the development of more potent and selective adenosine receptor inhibitors based on this compound. Another area of interest is the investigation of its potential as a treatment for neurodegenerative diseases. Finally, there is also potential for the use of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline can be achieved through a number of different methods. One common approach involves the reaction of theophylline with allylamine in the presence of a catalyst. Another method involves the reaction of 8-bromotheophylline with allylamine, followed by deprotection of the resulting compound.
Scientific Research Applications
8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline can inhibit the production of pro-inflammatory cytokines, suggesting that it could be useful in the treatment of inflammatory diseases.
Another area of research involves the potential use of 8-Allylamino-7-(2,3-dihydroxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dionehylline as a neuroprotective agent. Studies have shown that this compound can protect neurons against oxidative stress and excitotoxicity, suggesting that it could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-3-4-13-11-14-9-8(17(11)5-7(19)6-18)10(20)15-12(21)16(9)2/h3,7,18-19H,1,4-6H2,2H3,(H,13,14)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAZPPULGJTBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B2908633.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2908634.png)
![8-bromo-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2908635.png)

![6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2908638.png)
![1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2908639.png)
![4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid](/img/structure/B2908641.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide](/img/structure/B2908646.png)



